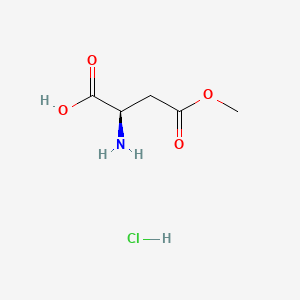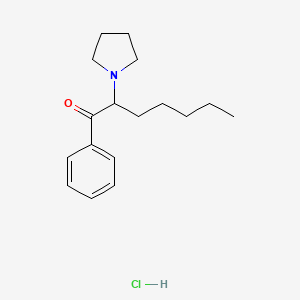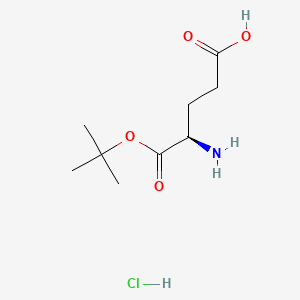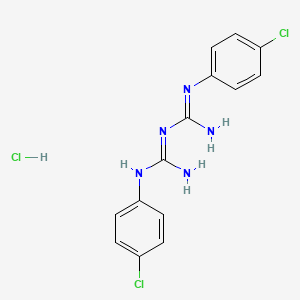
Nitrate de déhydrocorydaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé a retenu l'attention en raison de ses propriétés anti-inflammatoires, anti-thrombotiques et anti-malariques . Il est principalement utilisé dans la recherche scientifique pour ses avantages thérapeutiques potentiels.
Applications De Recherche Scientifique
Dehydrocorydaline nitrate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of alkaloids and their derivatives.
Mécanisme D'action
Target of Action
Dehydrocorydaline nitrate, an alkaloidal compound isolated from the traditional Chinese herb Corydalis yanhusuo, has been found to have multiple targets. It has shown antibacterial activity against Listeria monocytogenes , and it also targets macrophages, playing a role in the treatment of sepsis-mediated myocardial injury . It has been found to inhibit 4-AP-evoked glutamate release through modulation of N- and P/Q- Ca 2+ channels .
Mode of Action
Dehydrocorydaline nitrate interacts with its targets in several ways. It has been found to dysregulate carbohydrate metabolism, suppress cell wall synthesis, and inhibit bacterial motility in Listeria monocytogenes . In macrophages, it decreases the levels of proinflammatory gene clusters, downregulates proinflammatory interleukin (IL)-1β and IL-18 mRNA levels, and decreases lipopolysaccharide (LPS)-induced inflammation .
Biochemical Pathways
Dehydrocorydaline nitrate affects several biochemical pathways. It inhibits the TRAF6/NF-κB pathway, which plays a crucial role in inflammation and is involved in sepsis-induced myocardial injury . It also attenuates LPS-induced activation of p65 and the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway .
Pharmacokinetics
A study has been conducted to determine the pharmacokinetics of dehydrocorydaline nitrate in rat plasma using LC-MS/MS . .
Result of Action
Dehydrocorydaline nitrate has shown significant anti-inflammatory and anti-oxidative stress functions. It decreases IL-1β, IL-6, TNFα, and IFNγ levels, mitigates ROS level, and up-regulates Nrf2/HO-1, SOD, and GSH-PX expressions dose-dependently . It also improves the survival of sepsis mice, reduces TUNEL-labeled apoptosis of cardiomyocytes, and enhances the viability of LPS-induced H9C2 cardiomyocytes .
Action Environment
It’s worth noting that other alkaloids co-existing in the corydalis yanhusuo extract may compete with dehydrocorydaline nitrate for transportation by p-glycoprotein (p-gp), metabolization by p450, and binding to plasma proteins .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Dehydrocorydaline nitrate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, dehydrocorydaline nitrate has been shown to inhibit the activity of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby reducing the production of inflammatory mediators . Additionally, it interacts with proteins involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, modulating the expression of genes associated with inflammation and immune responses .
Cellular Effects
Dehydrocorydaline nitrate exerts significant effects on various cell types and cellular processes. In macrophages, it reduces the expression of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), thereby attenuating inflammation . In cardiomyocytes, dehydrocorydaline nitrate enhances cell viability and inhibits apoptosis induced by lipopolysaccharide (LPS), a component of bacterial cell walls . Furthermore, it influences cell signaling pathways, including the NF-κB and extracellular signal-regulated kinase (ERK) pathways, which are critical for cell survival, proliferation, and differentiation .
Molecular Mechanism
The molecular mechanism of dehydrocorydaline nitrate involves multiple pathways and interactions at the molecular level. It binds to and inhibits the activity of key enzymes involved in inflammatory responses, such as iNOS and COX-2 . Additionally, dehydrocorydaline nitrate modulates the NF-κB signaling pathway by inhibiting the phosphorylation of NF-κB p65, thereby preventing the transcription of pro-inflammatory genes . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydrocorydaline nitrate change over time. Studies have shown that its anti-inflammatory and antioxidant effects are time-dependent, with significant reductions in inflammatory markers and oxidative stress observed within hours of treatment . The stability of dehydrocorydaline nitrate in vitro is relatively high, with minimal degradation over extended periods. Long-term studies in vivo have demonstrated sustained anti-inflammatory and cardioprotective effects, suggesting that dehydrocorydaline nitrate remains effective over prolonged treatment durations .
Dosage Effects in Animal Models
The effects of dehydrocorydaline nitrate vary with different dosages in animal models. At low to moderate doses, it exhibits potent anti-inflammatory and cardioprotective effects without significant toxicity . At high doses, dehydrocorydaline nitrate can induce adverse effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have been observed, with a minimum effective dose required to achieve significant pharmacological benefits.
Metabolic Pathways
Dehydrocorydaline nitrate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioavailability and activity. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some pharmacological activity, contributing to the overall effects of dehydrocorydaline nitrate. Additionally, dehydrocorydaline nitrate influences metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as adenosine monophosphate-activated protein kinase (AMPK), which plays a critical role in energy homeostasis .
Méthodes De Préparation
Voies synthétiques et conditions de réaction : Le nitrate de déhydrocorydaline peut être synthétisé par la synthèse totale de la déhydrocorydaline, qui implique l'arylation des énolates combinée à une méthylation in situ pour permettre une dérivatisation rapide de la position C13 de l'alcaloïde . Le processus donne un rendement de 47 % en déhydrocorydaline.
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction et la purification de Corydalis yanhusuo. Le processus d'extraction optimal comprend l'utilisation d'éthanol à 70 % (pH 10 d'ammoniaque diluée), le chauffage et le reflux deux fois, et l'extraction à chaque fois pendant 60 minutes . Le processus de purification implique l'utilisation de résine d'adsorption macroporeuse NKA-9 pour obtenir le meilleur effet de séparation et de purification des alcaloïdes.
Analyse Des Réactions Chimiques
Types de réactions : Le nitrate de déhydrocorydaline subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nucléophile impliquent souvent des réactifs comme l'hydroxyde de sodium et le carbonate de potassium.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la déhydrocorydaline, qui sont étudiés pour leurs activités biologiques améliorées .
4. Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude des alcaloïdes et de leurs dérivés.
5. Mécanisme d'action
Le this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :
Comparaison Avec Des Composés Similaires
Le nitrate de déhydrocorydaline est unique par rapport aux autres alcaloïdes similaires en raison de son large éventail d'activités biologiques et de sa faible cytotoxicité. Des composés similaires comprennent :
Chlorure de berbérine : Connu pour ses propriétés anti-inflammatoires et anti-malariques.
Chlorure de coptisine : Exhibe de forts effets anti-malariques.
Chlorure de palmatine : Utilisé pour ses activités anti-inflammatoires et anti-malariques.
Ces composés partagent des propriétés thérapeutiques similaires mais diffèrent par leurs cibles et voies moléculaires spécifiques, faisant du this compound un composé unique et précieux dans la recherche scientifique.
Propriétés
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;nitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4.NO3/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;2-1(3)4/h6-7,10-12H,8-9H2,1-5H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZFYGAXGATDNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[N+](=O)([O-])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3R,8AS)-3-Methoxyhexahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B591263.png)








![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)
